Fmoc-Val-Cit-PAB Fmoc-Val-Cit-PAB Fmoc-Val-Cit-PAB-OH is a useful heterobifunational linker for making Antibody-Drug-Conjugates (ADC) for targeting drug delivery. The Val-Cit will specifically be cleaved by catepsin B. As this enzyme is only present in the lysosome, the ADC payload will only be released in the cell. The azido group will react with DBCO, BCN or other Alkyne group through click chemistry. The PEG spacer increases aqueous solubility.
Brand Name: Vulcanchem
CAS No.: 159858-22-7
VCID: VC0528300
InChI: InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1
SMILES: CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C33H39N5O6
Molecular Weight: 601.7 g/mol

Fmoc-Val-Cit-PAB

CAS No.: 159858-22-7

Cat. No.: VC0528300

Molecular Formula: C33H39N5O6

Molecular Weight: 601.7 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fmoc-Val-Cit-PAB - 159858-22-7

Specification

Description Fmoc-Val-Cit-PAB-OH is a useful heterobifunational linker for making Antibody-Drug-Conjugates (ADC) for targeting drug delivery. The Val-Cit will specifically be cleaved by catepsin B. As this enzyme is only present in the lysosome, the ADC payload will only be released in the cell. The azido group will react with DBCO, BCN or other Alkyne group through click chemistry. The PEG spacer increases aqueous solubility.
CAS No. 159858-22-7
Molecular Formula C33H39N5O6
Molecular Weight 601.7 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1
Standard InChI Key DALMAZHDNFCDRP-VMPREFPWSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Appearance Solid powder

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